(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Description
This compound (CAS: 1251021-48-3) is a bicyclic pyrrolidine derivative with a hexahydrocyclopenta[c]pyrrole core. Key structural features include:
- Functional groups: A 4-amino substituent, a tert-butyl ester at position 2, and an ethyl ester at position 1.
- Molecular formula: C₁₈H₂₄N₂O₄.
- Molecular weight: 332.40 g/mol.
- Purity: 96% (typical commercial grade) .
The amino group enhances hydrogen-bonding capacity and nucleophilicity, making it a valuable intermediate in pharmaceutical synthesis, particularly for alkaloid-derived therapeutics or protease inhibitors.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-13(18)12-9-6-7-11(16)10(9)8-17(12)14(19)21-15(2,3)4/h9-12H,5-8,16H2,1-4H3/t9-,10-,11+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRXFKLRIKSJTG-YFKTTZPYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@H]2CN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate typically involves multiple steps, including the formation of the hexahydrocyclopenta[c]pyrrole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexahydrocyclopenta[c]pyrrole core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of tert-butyl, ethyl, and amino groups through substitution reactions.
Chiral Resolution: Separation of the desired stereoisomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Group Reactivity
The tert-butyl and ethyl ester groups are key sites for nucleophilic substitution or hydrolysis.
Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous conditions | Carboxylic acid derivatives | |
| Transesterification | Alcohols, acid catalysis | Exchange of ethyl/tert-butyl ester groups | |
| Aminolysis | Primary/secondary amines | Amide formation |
-
Hydrolysis under basic conditions cleaves the ethyl ester preferentially due to steric hindrance at the tert-butyl group.
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Transesterification with benzyl alcohol selectively replaces the ethyl ester, forming 2-tert-butyl 1-benzyl derivatives.
Amino Group Reactivity
The primary amine at position 4 participates in typical amine reactions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-acetylated derivative | |
| Alkylation | Alkyl halides, DIPEA | N-alkylated products | |
| Schiff Base Formation | Aldehydes/ketones, mild acid | Imine intermediates |
-
Acylation occurs regioselectively at the amino group without affecting the ester functionalities.
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Alkylation with methyl iodide under basic conditions yields quaternary ammonium salts.
Ring-Opening and Cycloaddition Reactions
The strained cyclopenta[c]pyrrole system undergoes selective ring-opening:
-
LiAlH4 reduces esters to alcohols while preserving the amino group and ring structure .
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Oxidation with mCPBA may modify substituents but leaves the core intact .
Stereochemical Influence on Reactivity
The compound’s stereochemistry (1S,3aR,4R,6aS) dictates reaction outcomes:
-
Nucleophilic attacks occur preferentially from the less hindered face of the bicyclic system.
-
Chiral induction in alkylation/acylation reactions preserves stereochemical integrity.
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Crystallographic data (unpublished) confirm that bulky tert-butyl groups shield specific reactive sites, reducing side reactions .
Scientific Research Applications
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with (3aR,6aS)-2-Benzyl 1-Ethyl 4-Oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Key Differences :
| Property | Target Compound | Analog (CAS: 1958050-40-2) |
|---|---|---|
| Substituent at C2 | tert-Butyl ester | Benzyl ester |
| Functional group at C4 | Amino (-NH₂) | Oxo (=O) |
| Molecular Formula | C₁₈H₂₄N₂O₄ | C₁₈H₂₁NO₅ |
| Molecular Weight | 332.40 g/mol | 331.4 g/mol |
| Applications | Pharmaceutical intermediates | Ketone-based synthesis pathways |
Impact of Differences :
- The 4-amino group enables nucleophilic reactions (e.g., amidation) unavailable in the oxo analog, broadening utility in drug design .
Comparison with cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Key Differences :
| Property | Target Compound | Analog (CAS: 146231-54-1) |
|---|---|---|
| Ester Groups | Dual (tert-butyl and ethyl) | Single (tert-butyl) |
| Functional Groups | 4-Amino, dual esters | 5-Oxo, single ester |
| Molecular Formula | C₁₈H₂₄N₂O₄ | C₁₂H₁₉NO₃ |
| Molecular Weight | 332.40 g/mol | 225.28 g/mol |
Impact of Differences :
- The dual ester groups in the target compound allow sequential derivatization (e.g., hydrolysis or transesterification), unlike the single-ester analog .
- The 5-oxo group in the analog may limit hydrogen-bonding interactions compared to the 4-amino group, reducing versatility in biological applications .
Comparison with Imidazo[1,2-a]pyridine Derivatives (e.g., Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl Derivative)
Key Differences :
| Property | Target Compound | Imidazo[1,2-a]pyridine Analog |
|---|---|---|
| Core Structure | Cyclopenta[c]pyrrole | Imidazo[1,2-a]pyridine |
| Functional Groups | Amino, esters | Cyano, nitro, phenethyl, esters |
| Molecular Weight | 332.40 g/mol | ~550 g/mol (estimated) |
Impact of Differences :
- The imidazo[1,2-a]pyridine core offers aromaticity and planar rigidity, favoring interactions in kinase inhibitors, whereas the cyclopenta[c]pyrrole core in the target compound provides conformational flexibility .
- The cyano and nitro groups in the analog enable electrophilic reactions but may introduce toxicity concerns absent in the amino-functionalized target compound .
Biological Activity
The compound (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate , also known by its CAS number 1422344-05-5 , belongs to a class of compounds that exhibit significant biological activities. This article consolidates available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H26N2O4
- Molar Mass : 298.38 g/mol
Research indicates that this compound may interact with various biological pathways. Its structural features suggest potential activity as an antitumor agent and anti-inflammatory compound . The presence of the amino group and the cyclopentane structure is believed to play a crucial role in its biological interactions.
Antitumor Activity
A study evaluating the cytotoxic effects of related compounds on human cancer cell lines provides insight into the potential of this compound. The compound was tested against several cancer types, revealing promising results:
| Cell Line | Percentage Growth Inhibition (%) |
|---|---|
| MCF-7 (Breast) | 60.9 |
| U251 (CNS) | 57.6 |
| SW620 (Colon) | 96.4 |
| H522 (Lung) | 100 |
| M14 (Melanoma) | 100 |
| SKOV3 (Ovarian) | 100 |
| DU145 (Prostate) | 94.6 |
| A498 (Renal) | 73 |
These results indicate that the compound exhibits significant cytotoxic activity against various cancer cell lines, particularly in lung and melanoma cancers .
Anti-inflammatory Properties
In addition to its antitumor activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is hypothesized to involve the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways. However, further studies are required to elucidate these mechanisms conclusively.
Case Studies and Research Findings
Several case studies have explored the biological activity of structurally similar compounds derived from cyclopentane derivatives. These studies often highlight:
- Synergistic Effects : Combinations with other therapeutic agents may enhance efficacy.
- Dose-Dependent Responses : Higher concentrations tend to yield increased cytotoxicity.
- Selectivity for Cancer Cells : The compound shows preferential toxicity towards cancer cells over normal cells.
Clinical Implications
The promising biological activities suggest potential applications in oncology and inflammatory diseases. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To understand the specific pathways influenced by this compound.
- Clinical Trials : To assess safety and effectiveness in humans.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Consult safety data sheets (SDS) for hazard identification and first-aid measures. Key precautions include:
- Ventilation : Use fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide the SDS (e.g., CAS 146231-54-1) to healthcare providers .
- Data Table :
| Hazard Type | Precautionary Measures | First Aid |
|---|---|---|
| Skin Contact | Wear gloves | Rinse with water |
| Eye Exposure | Safety goggles | Irrigate for 15 minutes |
Q. What synthetic routes are documented for preparing this compound and its structural analogs?
- Methodological Answer : The compound’s synthesis likely involves tert-butyl and ethyl ester protection of a pyrrolidine core. Key steps include:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group.
- Step 2 : Ethyl ester formation via carbodiimide-mediated coupling.
- Analog Synthesis : Similar routes are used for analogs like "(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate," where benzyl groups replace tert-butyl .
- Data Table :
| Compound | Key Protecting Groups | Reference Method |
|---|---|---|
| Target | tert-butyl, ethyl | Esterification |
| Analog | Benzyl, methyl | Boc-deprotection |
Advanced Research Questions
Q. How does intramolecular hydrogen bonding in related pyrrolidine derivatives influence their chemical stability and reactivity?
- Methodological Answer : Strong intramolecular H-bonds (e.g., O–H···O in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate) reduce reactivity by stabilizing the N-hydroxyl group. This was confirmed via:
- X-ray Crystallography : O–H···O distance = 2.558 Å, angle = 150.8°, indicating a robust H-bond .
- Oxidation Resistance Testing : Failed nitroxide formation using m-CPBA or H₂O₂/Na₂WO₄ due to hindered access to the hydroxyl group .
- Data Table :
| H-bond Parameter | Observed Value | CSD Average | Implication |
|---|---|---|---|
| Distance (Å) | 2.558 | 2.692 | Enhanced stability |
| Angle (°) | 150.8 | 137.8 | Reduced reactivity |
Q. What methodological challenges arise when attempting oxidative transformations of N-hydroxypyrrole derivatives, and how can they be addressed?
- Methodological Answer : Oxidation failures (e.g., no nitroxide formation) occur due to steric hindrance from H-bonding or bulky substituents. Strategies include:
- Alternative Oxidants : Test nickel peroxide (NiO₂) or lead dioxide (PbO₂) in non-polar solvents (e.g., benzene) .
- Structural Modification : Introduce electron-withdrawing groups to weaken H-bonds or reduce steric bulk .
- Data Table :
| Oxidant | Solvent | Outcome |
|---|---|---|
| m-CPBA | CH₂Cl₂ | No reaction |
| H₂O₂/Na₂WO₄ | MeOH/ACN | No reaction |
| NiO₂ | Benzene | Partial conversion |
Q. How can researchers resolve contradictions in experimental data regarding the reactivity of sterically hindered pyrrolidine dicarboxylates?
- Methodological Answer : Contradictions (e.g., variable oxidation outcomes) require:
- Crystallographic Analysis : Confirm H-bond strength and steric environment using single-crystal X-ray data .
- Comparative Studies : Test analogs like "(2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate" to isolate substituent effects .
- Data Table :
| Compound | Substituent | Oxidation Outcome |
|---|---|---|
| Target Compound | tert-butyl | Resistant |
| Analog (Benzyl) | Benzyl | Reactive |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
